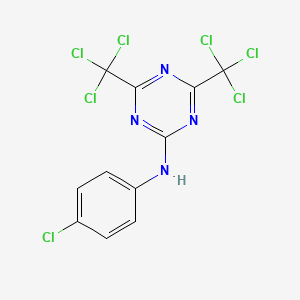

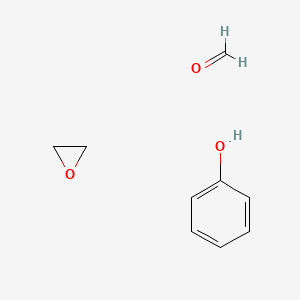

Formaldehyde;oxirane;phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Formaldehyde;oxirane;phenol is a compound that combines three distinct chemical entities: formaldehyde, oxirane (also known as ethylene oxide), and phenol. This compound is primarily known for its role in the production of phenol-formaldehyde resins, which are synthetic polymers obtained by the reaction of phenol with formaldehyde. These resins are widely used in various industrial applications due to their excellent mechanical properties, chemical resistance, and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol-formaldehyde resins involves the reaction of phenol with formaldehyde under acidic or basic conditions. The reaction can proceed via two main routes: the formation of novolac resins and resole resins. Novolac resins are produced under acidic conditions with a molar ratio of formaldehyde to phenol less than one, while resole resins are formed under basic conditions with a molar ratio greater than one .

Industrial Production Methods

Industrial production of phenol-formaldehyde resins typically involves the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid for novolac resins, and sodium hydroxide or other bases for resole resins. The reaction is carried out at elevated temperatures to ensure complete polymerization. The resulting resins can be further processed into various forms, including powders, solutions, and molded products .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde;oxirane;phenol undergoes several types of chemical reactions, including:

Condensation Reactions: Phenol reacts with formaldehyde to form hydroxymethyl phenol, which can further react to form methylene or ether bridges.

Oxidation Reactions: Formaldehyde can be oxidized to formic acid under certain conditions.

Substitution Reactions: Phenol can undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the ortho and para positions for substitution.

Common Reagents and Conditions

Acidic Catalysts: Sulfuric acid, oxalic acid, hydrochloric acid.

Basic Catalysts: Sodium hydroxide, potassium hydroxide.

Oxidizing Agents: Hydrogen peroxide, ultraviolet irradiation.

Major Products

Phenol-Formaldehyde Resins: These are the primary products formed from the reaction of phenol with formaldehyde.

Formic Acid: Formed from the oxidation of formaldehyde.

Scientific Research Applications

Formaldehyde;oxirane;phenol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of formaldehyde;oxirane;phenol involves several pathways:

Polymerization: Phenol reacts with formaldehyde to form hydroxymethyl phenol, which can further react to form cross-linked polymer networks.

Proteolysis: Phenol acts as a proteolytic agent, dissolving tissue on contact.

Oxidation: Formaldehyde can be oxidized to formic acid, which involves the generation of hydroxyl radicals.

Comparison with Similar Compounds

Formaldehyde;oxirane;phenol can be compared with other similar compounds such as:

Urea-Formaldehyde Resins: These resins are also formed by the reaction of formaldehyde with urea and are used in adhesives and coatings.

Melamine-Formaldehyde Resins: Formed by the reaction of formaldehyde with melamine, these resins are used in laminates and surface coatings.

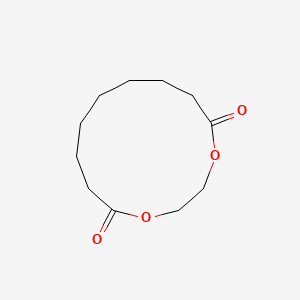

Epoxy Resins: Formed by the reaction of epichlorohydrin with bisphenol A, these resins are used in coatings, adhesives, and composite materials.

This compound is unique due to its combination of phenol and formaldehyde, which provides excellent mechanical properties, chemical resistance, and thermal stability .

Properties

CAS No. |

25134-84-3 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

formaldehyde;oxirane;phenol |

InChI |

InChI=1S/C6H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-2-3-1;1-2/h1-5,7H;1-2H2;1H2 |

InChI Key |

WLZKVKFSIOWKTR-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1CO1.C1=CC=C(C=C1)O |

Related CAS |

68988-31-8 25134-84-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)

![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)

![N-(3-methylphenyl)-2-{3-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14162170.png)

![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162186.png)